2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13507775
InChI: InChI=1S/C10H13N3.ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;/h6-7,11H,1-5H2;1H
SMILES: C1CC1C2=NC=C3CNCCC3=N2.Cl
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

CAS No.:

Cat. No.: VC13507775

Molecular Formula: C10H14ClN3

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride -

Specification

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
IUPAC Name 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Standard InChI InChI=1S/C10H13N3.ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;/h6-7,11H,1-5H2;1H
Standard InChI Key BWWPAHAODJMQMC-UHFFFAOYSA-N
SMILES C1CC1C2=NC=C3CNCCC3=N2.Cl
Canonical SMILES C1CC1C2=NC=C3CNCCC3=N2.Cl

Introduction

Synthetic Pathways and Optimization

Synthesis of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically proceeds via multi-step routes starting from pyrimidine precursors. A representative pathway involves:

  • Cyclocondensation: Reaction of 4-aminopyridine derivatives with cyclopropane carboxaldehyde under acidic conditions to form the tetrahydropyrido-pyrimidine core.

  • Hydrochloride Salt Formation: Treatment with hydrogen chloride gas in anhydrous ethanol to yield the final product.

Critical reaction parameters include temperature control (60–80°C) and stoichiometric ratios to minimize byproducts such as over-alkylated species. Patent literature emphasizes the use of palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group regioselectively .

Pharmacological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits potent inhibitory activity against mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K), with IC₅₀ values in the nanomolar range (Table 1). These kinases are central to the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and angiogenesis.

Table 1: In Vitro Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)Assay Type
mTOR12.3Fluorescence Polarization
PI3Kα8.7ADP-Glo™
hSMG-123.4Radiometric

Data adapted from kinase screening assays described in patent WO2010120991A1 .

Antiproliferative Effects

In human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, PC3 prostate cancer), the compound demonstrates dose-dependent growth inhibition, with EC₅₀ values ranging from 0.5–2.0 μM. Mechanistic studies reveal G1-phase cell cycle arrest and induction of apoptosis via caspase-3/7 activation .

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights the importance of the cyclopropyl moiety:

  • Cyclopropyl vs. Methyl: Replacement with a methyl group reduces mTOR affinity by 15-fold, underscoring the cyclopropane’s role in hydrophobic interactions.

  • Positional Isomerism: The 2-cyclopropyl derivative shows 3-fold greater PI3Kα inhibition than its 6-substituted counterpart, likely due to optimal alignment in the ATP-binding pocket.

These findings align with molecular docking simulations, which predict hydrogen bonding between the pyrimidine nitrogen and kinase hinge residues (e.g., Val2240 in mTOR) .

Pharmacokinetics and Preclinical Development

In rodent models, the compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability: 58% in Sprague-Dawley rats.

  • Half-Life (t1/2t_{1/2}): 4.2 hours (plasma).

  • Blood-Brain Barrier Penetration: Limited (brain/plasma ratio = 0.15), suggesting peripheral activity.

Metabolite profiling identifies hepatic cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for N-dealkylation and cyclopropane ring oxidation .

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